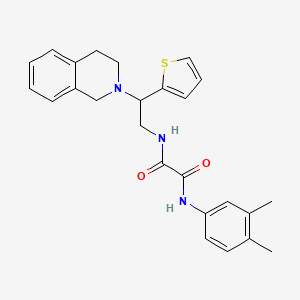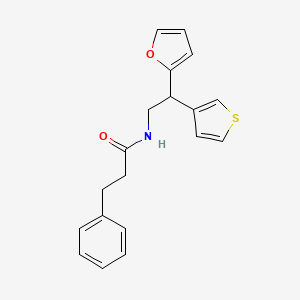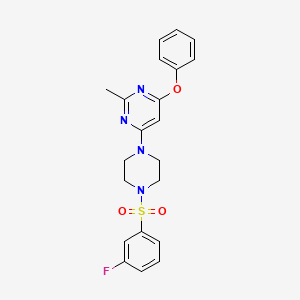
Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate is a compound that belongs to a class of thiazole derivatives, which are known for their diverse biological activities. Thiazole derivatives have been extensively studied due to their potential pharmacological properties, including anti-inflammatory, analgesic, antioxidant, antimicrobial, and antiviral activities . These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, which is often linked to various substituents that can modify their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their hydrazino analogs were synthesized and showed significant anti-inflammatory and analgesic activities . Similarly, a range of ethyl 2-(2-pyridylacetate) derivatives were efficiently synthesized, involving the linkage of a 2-pyridyl ring with different moieties . Other methods include the cyclization of thioamide with 2-chloroacetoacetate to yield ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate , and a one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates . These methods demonstrate the versatility in synthesizing thiazole derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. X-ray crystallography has been used to confirm the molecular structures of certain derivatives, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, which crystallizes in the monoclinic system and is stabilized by intra- and intermolecular hydrogen bonds . The non-planarity of the molecule and the presence of hydrogen bonds can significantly influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions that can lead to the formation of new compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate leads to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . These reactions can be performed under different conditions, including conventional heating or microwave irradiation, and can yield products in good to excellent yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For instance, spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leads to the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, highlighting an important degradation pathway . The presence of functional groups such as amides, esters, and cyano groups can affect the solubility, stability, and reactivity of these compounds. Spectroscopic methods such as 1H-NMR, 13C-NMR, and MS are commonly used to confirm the structures and properties of synthesized thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Glucosidase Inhibition Studies Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate and similar compounds have been studied for their potential inhibition of α-glucosidase and β-glucosidase enzymes, important in managing conditions like diabetes. Molecular docking studies have shown how these compounds bond to the enzyme’s active sites, demonstrating their therapeutic potential in this area (Babar et al., 2017).
Anti-inflammatory and Analgesic Activities These compounds, particularly with halogen substitution, have shown promising results in anti-inflammatory and analgesic activities. Their activity is comparable to standard drugs like indomethacin and aspirin. They have also demonstrated notable antioxidant activities, indicating a potential multifaceted therapeutic role (Attimarad et al., 2017).
Synthesis and Antimicrobial Activity Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate and related compounds have been synthesized and studied for their antibacterial and antifungal activities. The methodologies for synthesizing these compounds have been explored extensively, indicating a significant interest in their potential medicinal applications (Parameshwarappa et al., 2009).
Structure-Activity Relationship Studies Further in-depth studies have been conducted to understand the structure-activity relationships of these compounds. This research helps in the design of more potent and targeted therapeutic agents by understanding the molecular frameworks and substituents that contribute to their biological activities (Abbasi et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-16-9(14)5-8-6-17-11(12-8)13-10(15)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMIDFEAKOFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

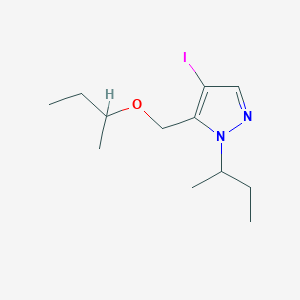

![N-(4-isopropylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2502744.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)

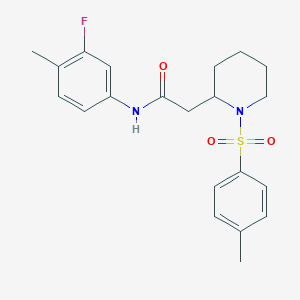

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)
